Ethyl 2,6-difluorobenzoate
Overview
Description
Ethyl 2,6-difluorobenzoate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,6-difluorobenzoate can be synthesized through the esterification of 2,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,6-difluorobenzoic acid and ethanol into a reactor, where the esterification reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization techniques to achieve high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 2,6-difluorobenzyl alcohol.
Hydrolysis: 2,6-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,6-difluorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways involving esterases.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-difluorobenzoate involves its interaction with specific enzymes or receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing 2,6-difluorobenzoic acid, which may then interact with molecular targets such as proteins or nucleic acids. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Methyl 2,6-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,6-Difluorobenzoic acid: The parent acid form without the ester group.
2,4-Difluorobenzoic acid: A positional isomer with fluorine atoms at the 2 and 4 positions.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems. The ethyl ester group provides different solubility and reactivity characteristics compared to the methyl ester or the free acid forms .
Properties
IUPAC Name |
ethyl 2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQKPNPHWYPJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014810 | |
Record name | Ethyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-14-3 | |
Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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